molecular formula C6H2ClF4NO2S B14853558 2-Fluoro-6-(trifluoromethyl)pyridine-4-sulfonyl chloride

2-Fluoro-6-(trifluoromethyl)pyridine-4-sulfonyl chloride

Cat. No.: B14853558
M. Wt: 263.60 g/mol
InChI Key: AIRZQIOPEMDBRN-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is a fluorinated pyridine derivative. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both fluorine and sulfonyl chloride groups imparts distinct reactivity and stability to the molecule, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine-4-sulfonyl chloride typically involves the introduction of fluorine and sulfonyl chloride groups onto a pyridine ring. One common method involves the reaction of 2-fluoro-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)pyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, sulfonamides, and various functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of diverse chemical entities, where the compound acts as a versatile intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 2-Fluoro-6-(trifluoromethyl)pyridine
  • 2-Fluoro-3-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-Fluoro-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which significantly enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of functionalized molecules, particularly in the pharmaceutical and agrochemical industries.

Properties

Molecular Formula

C6H2ClF4NO2S

Molecular Weight

263.60 g/mol

IUPAC Name

2-fluoro-6-(trifluoromethyl)pyridine-4-sulfonyl chloride

InChI

InChI=1S/C6H2ClF4NO2S/c7-15(13,14)3-1-4(6(9,10)11)12-5(8)2-3/h1-2H

InChI Key

AIRZQIOPEMDBRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)F)S(=O)(=O)Cl

Origin of Product

United States

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